4-Methylaminobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

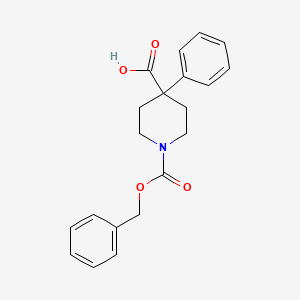

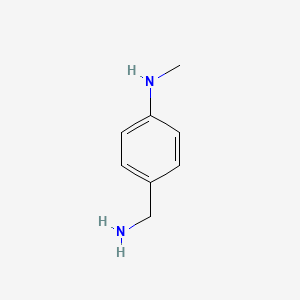

4-Methylaminobenzylamine is a chemical compound that is structurally related to benzylamines with a methyl group attached to the nitrogen atom. It is an amine derivative and can be used as a building block in organic synthesis. The compound is related to various research areas, including the synthesis of pharmaceuticals and materials with specific optical and electronic properties.

Synthesis Analysis

The synthesis of compounds related to 4-Methylaminobenzylamine involves various chemical reactions and catalysts. For instance, the synthesis of N-(4-methylbenzyl)benzamide is reported using CuI as a catalyst . Another example includes the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot via N-benzylation, Leuckart reaction, and acidic hydrolysis . Additionally, solid-phase synthesis techniques have been employed to synthesize related compounds such as N-p-Methylbenzyl benzamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methylaminobenzylamine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of N-(4-methylbenzyl)benzamide shows that it crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal and molecular structures of other related compounds, such as N-phenyl-4-nitrobenzylamine, have also been determined, providing insights into their geometric configurations .

Chemical Reactions Analysis

4-Methylaminobenzylamine and its derivatives can undergo various chemical reactions. The electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to 4-Methylaminobenzylamine have been studied, indicating that these compounds can form coatings on electrode surfaces through oxidative electropolymerization reactions . Additionally, the reactions of cyanohydrins of substituted 4-piperidones with ammonia and amines have been explored, leading to mixtures of stereoisomers of the corresponding amino-cyanopiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methylaminobenzylamine have been characterized using various analytical techniques. For N-(4-methylbenzyl)benzamide, Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the structure . The photoluminescence emission spectrum, dielectric measurements, and mechanical strength were also investigated for this compound . In the case of the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, GC-MS analysis of acylated derivatives allowed for differentiation and identification of these compounds .

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

4-Methylaminobenzylamine derivatives have been synthesized using microwave-assisted techniques, yielding compounds with significant antioxidant, antitumor, and antimicrobial activities. This illustrates the compound's potential in developing new therapeutic agents (El‐Borai et al., 2013).

Development of Recognition Matrices

A specific application in analytical chemistry involves the synthesis of 4-Methylamino-N-allylnaphthalimide for the imprinting and detection of creatinine, demonstrating its utility in clinical diagnostics and kidney function assessment (Syu et al., 2010).

Photodegradation Studies in Water Systems

Research on the photodegradation of dipyrone metabolites, including 4-Methylaminoantipyrine, in various water systems has provided insights into environmental behavior and toxicity of pharmaceutical compounds, highlighting the importance of understanding the environmental impact of these substances (Gómez et al., 2008).

NOS Inhibitor Research

4-Methylaminopyridine, a related compound, has shown selective inhibition of inducible nitric oxide synthase (NOS), indicating potential applications in inflammatory diseases research and treatment (Connolly et al., 2004).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Methylaminobenzylamine have been investigated for their corrosion inhibitory effects on mild steel in acidic solutions, showcasing the compound's potential in industrial applications (Al-amiery et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

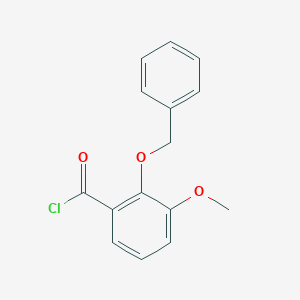

4-(aminomethyl)-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBOWSYQQIAQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629216 |

Source

|

| Record name | 4-(Aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylaminobenzylamine | |

CAS RN |

24732-10-3 |

Source

|

| Record name | 4-(Aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)